Competitive GABA-T Inhibition: TPA (2,2-Dipropylpentanoic acid) vs. DPA (Valproic Acid)
A foundational study directly compared the GABA-transaminase (GABA-T) inhibitory activity of dipropylacetic acid (DPA, i.e., valproic acid) and tripropylacetic acid (TPA, i.e., 2,2-dipropylpentanoic acid). Both compounds act as competitive inhibitors of GABA-T with respect to its substrate, 4-aminobutyric acid (GABA), confirming a shared primary mechanism [1]. This head-to-head comparison establishes TPA as a distinct pharmacological entity with the same target engagement profile as VPA, but its unique branched structure differentiates it for structure-activity relationship (SAR) studies where the impact of increased hydrophobicity and steric bulk at the GABA-T active site is under investigation.
| Evidence Dimension | Mechanism of GABA-T inhibition |
|---|---|
| Target Compound Data | TPA: Competitive inhibition with regard to GABA |
| Comparator Or Baseline | DPA (Valproic Acid): Competitive inhibition with regard to GABA |
| Quantified Difference | Qualitative equivalence in inhibition type; structural difference (three vs. two n-propyl groups) provides chemical tool for probing steric effects on enzyme binding. |
| Conditions | In vitro enzyme assay (GABA-transaminase from bacterial or mammalian source, as detailed in full text) |
Why This Matters
This evidence confirms TPA is not an inactive analog but a mechanistically equivalent inhibitor, making it a valuable positive control or chemical probe in GABA-T studies where the structural determinants of binding are being investigated.
- [1] Cohen-Addad, C., et al. Etude des relations entre la structure cristalline et l'activite biologique de molecules des series di- et trialcoyl acetiques. Biochemical Pharmacology, 1974, 23(24), 3363-3376. View Source
